
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole, also known as CDPSB, is a chemical compound that has gained significant attention in scientific research. CDPSB is a benzotriazole derivative that has been synthesized for its potential use in various biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and VEGFR-2 Inhibition
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole derivatives have been studied for their anticancer properties. A notable study by Ghorab et al. (2016) synthesized novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety. These compounds demonstrated significant in vitro anticancer activity against various cancer cell lines, including hepatocellular carcinoma and cervical cancer. Importantly, some derivatives showed promising activity as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, more active than the reference drug dasatinib (Ghorab, M. et al., 2016).
Synthesis of Fluorescent Molecular Probes
Diwu et al. (1997) explored the synthesis of fluorescent solvatochromic dyes incorporating a dimethylamino group and a sulfonyl group, similar in structure to this compound. These compounds exhibit strong solvent-dependent fluorescence, useful for creating sensitive fluorescent molecular probes for studying various biological events and processes (Diwu, Z. et al., 1997).
Antimicrobial and Analgesic Activities
Barbuceanu et al. (2013) synthesized triazoles and thiadiazoles derived from 4-(4-chlorophenylsulfonyl)benzoic acid, showing antimicrobial and analgesic activities. These compounds were evaluated against various bacterial and fungal strains, with some showing promising results. Particularly, certain triazoles and thiadiazoles exhibited high analgesic activity (Barbuceanu, Ș.-F. et al., 2013).
Antifungal and Antibacterial Agents
Ezabadi et al. (2008) explored sulfonamide-1,2,4-triazole derivatives as potential antifungal and antibacterial agents. These compounds demonstrated significant antifungal activity against micromycetes, surpassing a commercial fungicide. Additionally, they exhibited notable antibacterial activity, comparable to commercial agents like streptomycin (Ezabadi, I. R. et al., 2008).
Antitumor Activity
Mortimer et al. (2006) reported on a series of 2-phenylbenzothiazoles, including derivatives similar to this compound, showing potent antitumor properties. These compounds, particularly 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, displayed potent antiproliferative activity against various cancer cell lines (Mortimer, C. G. et al., 2006).
Eigenschaften
Molekularformel |
C14H12ClN3O4S |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O4S/c1-21-12-8-14(13(22-2)7-9(12)15)23(19,20)18-11-6-4-3-5-10(11)16-17-18/h3-8H,1-2H3 |
InChI-Schlüssel |
OYAORDJKGQUPNL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



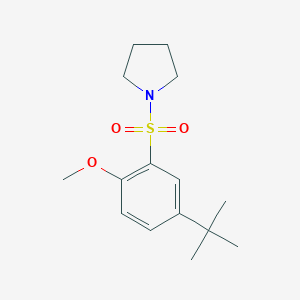
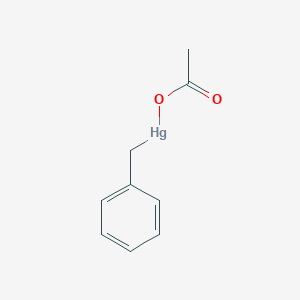
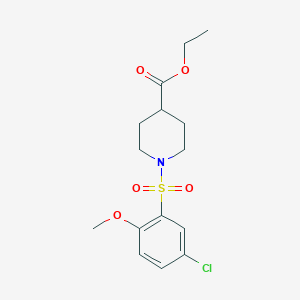
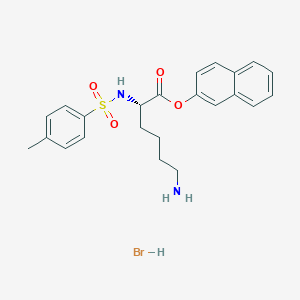

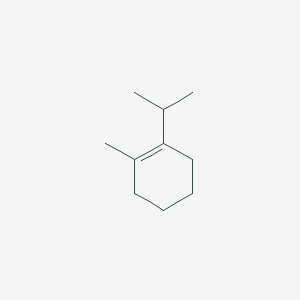
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)





![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
